molecular formula C10H19NO B1347279 1,2,2,6,6-Pentamethylpiperidin-4-one CAS No. 5554-54-1

1,2,2,6,6-Pentamethylpiperidin-4-one

Cat. No. B1347279
CAS RN: 5554-54-1
M. Wt: 169.26 g/mol
InChI Key: GHJUORCGZFHNKG-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethylpiperidin-4-one is a chemical compound with the molecular formula C10H19NO . It is a member of piperidines .


Synthesis Analysis

The synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one involves several steps. Leonard and Hauck reacted phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which was then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine was then N-methylated using methyl iodide and potassium carbonate .


Molecular Structure Analysis

The molecular structure of 1,2,2,6,6-Pentamethylpiperidin-4-one consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and five methyl groups attached to the ring .


Chemical Reactions Analysis

1,2,2,6,6-Pentamethylpiperidin-4-one can participate in various chemical reactions. For instance, it has been used in the synthesis of photostable blue emitting naphthalimides, blue fluorescent naphthalimide pH chemosensors, crowded piperidines with intramolecularly hydrogen-bonded nitrogen, and spiropyrans and spirooxazines .


Physical And Chemical Properties Analysis

1,2,2,6,6-Pentamethylpiperidin-4-one has a molecular weight of 169.26 g/mol . It is a liquid with a boiling point of 187–188 °C .

Scientific Research Applications

Organic Reducing Agent

1,2,2,6,6-Pentamethylpiperidine (PMP) is an effective reducing agent for the radical chain conversion of primary bromoesters to esters. It addresses the inefficient reduction of tertiary bromoesters by adding an alkyl thiol, which facilitates hydrogen atom transfer between hindered alkyl centers (Amoli, Workentin, & Wayner, 1995).

Catalyst in Chemical Reactions

PMP acts as a hydride donor in palladium-catalyzed polyene cyclizations. This research shows its role in incorporating deuterium atoms into the monosubstituted product or inhibiting hydride transfer, thus allowing the second ring closure to occur in high yield (Lau, Andersen, & Keay, 2001).

Molecular Structure Analysis

The synthesis and analysis of derivatives of 1,2,2,6,6-pentamethylpiperidine, including their crystal and molecular structures, were explored to understand interactions within the molecules and their conformational properties (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).

Fluorescent Chemosensors

1,2,2,6,6-Pentamethylpiperidin-4-one derivatives have been used to create fluorescent chemosensors. These sensors exhibit "on-off" switching in fluorescence over a wide pH scale, making them effective for pH monitoring (Bojinov, Simeonov, & Georgiev, 2008).

Photostabilization of Polymers

The compound has been used in the photostabilization of low-density polyethylene films. It was involved in the grafting process on polyethylene films, enhancing the photo-stability of these materials (Mosnáček, Bertoldo, Kósa, Cappelli, Ruggeri, Lukáč, & Ciardelli, 2007).

Sensors for Metal Ions and Protons

Novel fluorescent compounds based on 1,2,2,6,6-pentamethylpiperidin-4-one have shown good sensor activity towards transition metal ions and protons. These compounds act as efficient "off-on" pH switchers and detectors for metal ions (Bojinov, Panova, & Chovelon, 2008).

Safety And Hazards

1,2,2,6,6-Pentamethylpiperidin-4-one is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Skin Corr. 1A - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJUORCGZFHNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287259
Record name 1,2,2,6,6-pentamethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2,6,6-Pentamethylpiperidin-4-one

CAS RN

5554-54-1
Record name 1,2,2,6,6-pentamethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2,6,6-Pentamethyl-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Sakai, K Yamada, T Yamasaki, Y Kinoshita, F Mito… - Tetrahedron, 2010 - Elsevier
Nitroxyl radicals (nitroxides) with unpaired electron are widely used as antioxidants, contrast agents, and spin probes. Although piperidine nitroxyl radicals have many applications, …
Number of citations: 69 www.sciencedirect.com
T Yamasaki, F Mito, Y Ito, S Pandian… - The Journal of …, 2011 - ACS Publications
We have synthesized several nitroxides with different substituents which vary the steric and electronic environment around the N−O moiety and have systematically investigated the role …
Number of citations: 85 pubs.acs.org
T Yamasaki, Y Ito, F Mito, K Kitagawa… - The Journal of …, 2011 - ACS Publications
Nitroxides have antioxidative activities toward lipid peroxidation, but the influence of steric factors is not known. We synthesized alkyl-substituted nitroxides at the α-position of the N–O …
Number of citations: 29 pubs.acs.org
T Yamasaki, Y Matsuda, M Munekane… - Organic & …, 2022 - pubs.rsc.org
Nitroxides are known to undergo oxidation, reduction, and radical scavenging reactions due to their stable radicals. Nitroxides have a wide range of applications due to their reactivities, …
Number of citations: 3 pubs.rsc.org
DJ Kubicki, G Casano, M Schwarzwälder, S Abel… - Chemical …, 2016 - pubs.rsc.org
A series of 37 dinitroxide biradicals have been prepared and their performance studied as polarizing agents in cross-effect DNP NMR experiments at 9.4 T and 100 K in 1,1,2,2-…
Number of citations: 167 pubs.rsc.org
N Nawaz, SG Patching - Current Journal of Applied …, 2023 - library.go4manusub.com
Solid-state nuclear magnetic resonance (ssNMR) spectroscopy can obtain structural, functional and ligand-binding information about frozen and solid-like biological samples. ssNMR …
Number of citations: 5 library.go4manusub.com
SL Mercer - 2008 - search.proquest.com
Chronic clinical pain remains poorly treated. The use of mu opioid analgesics is effective in treating chronic pain, but the rapid development of tolerance to the analgesic effects …
Number of citations: 2 search.proquest.com
F Porcheron, M Jacquin, N El Hadri… - Oil & Gas Science …, 2013 - ogst.ifpenergiesnouvelles.fr
Amine scrubbing is usually considered as the most efficient technology for CO 2 mitigation through postcombustion Carbon Capture and Storage (CCS). However, optimization of the …
Number of citations: 14 ogst.ifpenergiesnouvelles.fr
F Mito, T Yamasaki, Y Ito, M Yamato, H Mino… - Chemical …, 2011 - pubs.rsc.org
Amyloid nitroxyl radical (nitroxide) ligands were used to detect amyloid-β fibrils, the main constituents of senile plaques in Alzheimer's disease, using anisotropic ESR spectra, and were …
Number of citations: 17 pubs.rsc.org
BS awarded May - thevespiary.org
ProQuest Dissertations Page 1 Curriculum Vitae Name: Susan L. Mercer Degree and Date to be Conferred: Ph.D., 2008 Collegiate Institutions Attended: Seton Hill University, …
Number of citations: 0 www.thevespiary.org

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